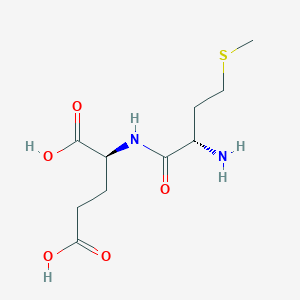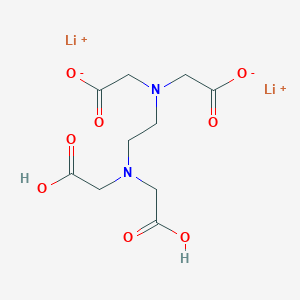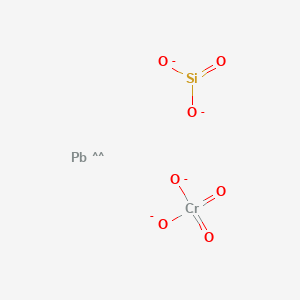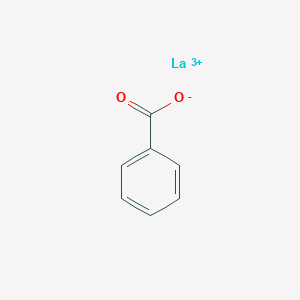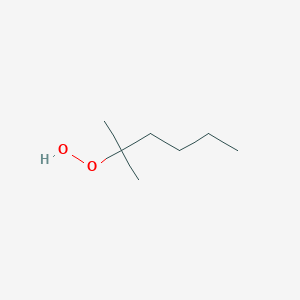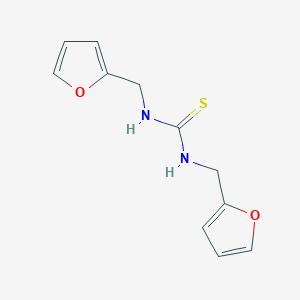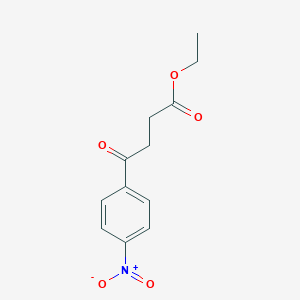
Ethyl 4-(4-nitrophenyl)-4-oxobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-nitrophenyl)-4-oxobutyrate seems to be a complex organic compound. It likely contains a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
While specific synthesis methods for Ethyl 4-(4-nitrophenyl)-4-oxobutyrate were not found, similar compounds have been synthesized via various methods. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Applications De Recherche Scientifique
Anticancer Agent Synthesis
Ethyl 4-(4-nitrophenyl)-4-oxobutyrate has been utilized in the synthesis of polysubstituted pyrazoles, showing potential as anticancer agents. The process involves the bromination of ethyl 2-[nitrophenylhydrazono]-3-oxobutyrates to afford 4-bromo derivatives, which upon cyclization yield high yields of 4-hydroxpyrazoles. These compounds have been investigated for their anticancer properties, demonstrating the chemical's role in developing therapeutic agents (F. S. Soliman & R. Shafik, 1975).
Optical Storage Materials
Research has explored the copolymerization of derivatives related to Ethyl 4-(4-nitrophenyl)-4-oxobutyrate for reversible optical storage applications. The interactions between azo groups and side groups in these copolymers lead to significant shifts in absorption maxima and high photoinduced birefringence. This indicates the compound's utility in developing materials with optical storage capabilities (X. Meng et al., 1996).
Biosynthesis Studies
In the field of enology, Ethyl 4-oxobutyrate, a related compound, has been used to study the biosynthesis of gamma-substituted-gamma-butyrolactones in film sherries. The compound's addition to simulated sherry under specific conditions confirmed pathways for the formation of various products, showcasing its role in understanding biochemical pathways in food science (G. Fagan et al., 1981).
Antimicrobial Agent Synthesis
The synthesis of ethyl 2-arylhydrazono-3-oxobutyrates, a process involving Ethyl 4-(4-nitrophenyl)-4-oxobutyrate, has been studied for antimicrobial properties. These compounds have been tested against various microbial strains, revealing their potential as antimicrobial agents and highlighting the compound's application in developing new antimicrobials (S. G. Kucukguzel et al., 1999).
Corrosion Inhibition
Ethyl 4-(4-nitrophenyl)-4-oxobutyrate has been implicated in the synthesis of pyranpyrazole derivatives used as corrosion inhibitors for mild steel, useful in industrial pickling processes. These inhibitors demonstrate high efficiency and provide insights into designing more effective corrosion protection strategies (P. Dohare et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(4-nitrophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-2-18-12(15)8-7-11(14)9-3-5-10(6-4-9)13(16)17/h3-6H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQOHLGYAHDYBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573807 |
Source


|
| Record name | Ethyl 4-(4-nitrophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-nitrophenyl)-4-oxobutyrate | |
CAS RN |
15118-70-4 |
Source


|
| Record name | Ethyl 4-(4-nitrophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
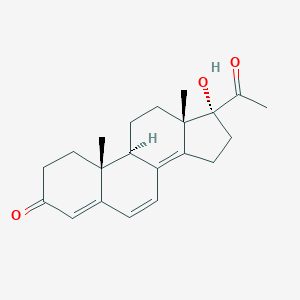
![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)
